Sodium difluoroacetate
Description
Historical Context of Difluoroacetate (B1230586) Chemistry
The field of organofluorine chemistry, which encompasses sodium difluoroacetate, has its roots in the late 19th and early 20th centuries. wikipedia.orgnumberanalytics.com A pivotal figure in this area was the Belgian chemist Frédéric Swarts, who pioneered methods for creating carbon-fluorine bonds and synthesized the first chlorofluorocarbons. numberanalytics.comwikipedia.orgdbpedia.org While the initial focus was on compounds like trifluoroacetic acid, the groundwork was laid for the exploration of other fluorinated molecules. wikipedia.org The synthesis of difluoroacetic acid, the parent acid of this compound, can be achieved through methods such as the reaction of dichloroacetic acid with potassium fluoride (B91410). chemicalbook.comsciencemadness.org Early research into organofluorine compounds was often driven by the search for new materials with unique properties, a trend that has continued to the present day. numberanalytics.com
Significance of Fluorinated Acetates in Advanced Chemical and Biochemical Research
The introduction of fluorine into organic molecules, such as acetate (B1210297), can dramatically alter their physical and chemical properties. tandfonline.comnih.govbohrium.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and how it binds to other molecules. tandfonline.combohrium.comacs.org
Key impacts of fluorination in a research context include:
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic breakdown. tandfonline.comnih.gov This property is particularly valuable in the development of therapeutic agents. nih.gov
Altered Physicochemical Properties: Fluorination can change a molecule's pKa, dipole moment, and reactivity. tandfonline.comacs.org This allows chemists to fine-tune the properties of a compound for specific applications. bohrium.com For instance, the strategic placement of fluorine can enhance a drug's ability to permeate cell membranes. nih.govnih.gov
Enhanced Binding Affinity: Fluorine substitution can improve how a molecule interacts with and binds to target proteins, a crucial factor in drug design. tandfonline.comnih.gov
In biochemical research, fluorinated acetates like trifluoroacetate (B77799) have been used extensively. wikipedia.org Trifluoroacetate, for example, is often used in peptide synthesis and as an ion pairing agent in high-performance liquid chromatography (HPLC). wikipedia.orgbiorxiv.org Recent studies have also investigated the biological activities of trifluoroacetate itself. biorxiv.org Difluoroacetic acid and its salts have also found applications as mobile phase modifiers in liquid chromatography-mass spectrometry (LC-MS) analysis. waters.com Furthermore, enzymes capable of cleaving the carbon-fluorine bond in compounds like mono- and difluoroacetate are a subject of research for their potential in bioremediation. acs.orgnih.gov
Overview of Current Research Trajectories for this compound
In contemporary chemical research, this compound is primarily recognized for its role as a precursor to other valuable chemical entities. A significant area of research involves its use in difluoromethylation reactions, where a difluoromethyl group (–CF2H) is added to a molecule. researchgate.net The difluoromethyl group is of particular interest as it can act as a bioisostere for hydroxyl, amino, or sulfanyl (B85325) groups, potentially improving a drug candidate's properties. thieme.de
One common strategy involves the use of sodium chlorodifluoroacetate, a related compound, which upon heating, generates difluorocarbene (:CF2). orgsyn.orgacs.org This highly reactive intermediate can then be trapped by various nucleophiles to form new carbon-fluorine bonds. acs.org This method has been successfully applied to the difluoromethylation of phenols, thiols, and other heteroatoms. orgsyn.orgacs.org
Recent research has focused on developing new and milder methods for these transformations. For example, visible light-mediated reactions using difluoroacetic acid derivatives have emerged as a powerful tool for generating difluoromethyl radicals. wiley.com These advancements are expanding the toolkit available to chemists for the precise installation of the difluoromethyl group into complex molecules. rsc.org The development of new reagents and catalytic systems continues to be an active area of investigation, aiming for greater efficiency, selectivity, and broader applicability in organic synthesis. rsc.orgresearchgate.net
Below is a table summarizing the key research applications of this compound and related compounds.
| Compound/Reagent | Application Area | Key Function/Reaction | Significance in Research |
| This compound | Organic Synthesis | Precursor for difluoromethylation | Source of the valuable –CF2H group. wikipedia.org |
| Sodium Chlorodifluoroacetate | Organic Synthesis | Generates difluorocarbene (:CF2) | Enables difluoromethylation of various functional groups. orgsyn.orgacs.org |
| Difluoroacetic Acid | Analytical Chemistry | Mobile phase modifier in LC-MS | Improves chromatographic separations. waters.com |
| Difluoroacetic Acid Derivatives | Organic Synthesis | Source of difluoromethyl radicals | Used in modern, light-mediated reactions. wiley.com |
| Trifluoroacetate | Biochemical Research | Peptide synthesis, HPLC | Standard reagent in biochemical laboratories. wikipedia.orgbiorxiv.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2218-52-2 |
|---|---|
Molecular Formula |
C2H2F2NaO2 |
Molecular Weight |
119.02 g/mol |
IUPAC Name |
sodium;2,2-difluoroacetate |
InChI |
InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |
InChI Key |
CXFQOWRZKBPHHQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])(F)F.[Na+] |
Canonical SMILES |
C(C(=O)O)(F)F.[Na] |
Other CAS No. |
2218-52-2 |
Related CAS |
381-73-7 (Parent) |
Synonyms |
difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |
Origin of Product |
United States |
Synthetic Strategies and Precursors for Sodium Difluoroacetate and Its Derivatives
Established Synthetic Pathways to Difluoroacetic Acid and its Sodium Salt
The synthesis of difluoroacetic acid and its corresponding sodium salt, sodium difluoroacetate (B1230586), is foundational for the generation of difluorocarbene, a versatile intermediate in organic synthesis.
Decarboxylative Methods for Difluorocarbene Generation
Decarboxylative methods provide an operationally simple route to difluorocarbene. orgsyn.org These methods often utilize halodifluoroacetate salts, which are commercially available and relatively stable. orgsyn.orgorgsyn.org The thermal decarboxylation of these salts generates the highly reactive difluorocarbene intermediate. orgsyn.org
One of the earliest and most common precursors is sodium chlorodifluoroacetate (ClCF2CO2Na). cas.cnthieme-connect.com Heating this salt, typically in a high-boiling solvent like diglyme, leads to the elimination of carbon dioxide and the formation of difluorocarbene. orgsyn.orgrsc.org This in situ generation allows for immediate reaction with a variety of nucleophiles. orgsyn.org The reaction temperature is a critical parameter, with decomposition of sodium chlorodifluoroacetate occurring rapidly at temperatures around 160°C. orgsyn.org Careful temperature control is necessary to avoid a dangerous buildup and subsequent violent exothermic decomposition. orgsyn.org
Another important precursor is difluoromethylene phosphobetaine (Ph3P+CF2CO2–, PDFA), which generates difluorocarbene through decarboxylation followed by the dissociation of the P-CF2 bond. atlasofscience.org A key advantage of PDFA is that it can generate difluorocarbene under mild, base-free conditions. atlasofscience.org
Alternative Routes to Difluoroacetate Anion Formation
While decarboxylation of halodifluoroacetates is a primary route, other methods for generating the difluoroacetate anion or related synthetic equivalents exist. For instance, sodium difluoroacetate can be produced through the reaction of 1,1,2,2-tetrafluoro ethyl methyl ether with potassium hydroxide (B78521) in methanol. google.com Additionally, the reaction of tetrafluoroethylene (B6358150) with sodium cyanide in the presence of a solvent like tert-butanol (B103910) can yield sodium 2,2,3,3-tetrafluoropropionate, with this compound as a potential byproduct. google.com
Precursors and Related Difluoromethylating Reagents in Organic Synthesis
The difluoromethyl group is a valuable moiety in medicinal chemistry and materials science. orgsyn.orgcas.cnresearchgate.net Consequently, a variety of reagents have been developed to introduce this functional group, many of which are closely related to or derived from this compound.
Sodium Chlorodifluoroacetate as a Difluorocarbene Source
Sodium chlorodifluoroacetate (ClCF2CO2Na) is a widely used, inexpensive, and crystalline solid that serves as a precursor to difluorocarbene. oakwoodchemical.comacs.org It is stable at room temperature and in air, making it a convenient reagent for both laboratory and industrial-scale synthesis. acs.org The thermal decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene, which can then participate in a variety of chemical transformations. orgsyn.orgacs.org
This reagent has been successfully employed for the difluoromethylation of various heteroatoms, including oxygen, nitrogen, sulfur, and selenium. orgsyn.orgorgsyn.org For example, it is used in the synthesis of aryl difluoromethyl ethers from phenols and β-difluoromethoxy vinyl sulfones from β-ketosulfones. orgsyn.orgrsc.org It is also utilized in the synthesis of gem-difluorinated cyclopropanes. oakwoodchemical.com However, the high temperatures often required for its decomposition can limit its application with thermally sensitive substrates. thieme-connect.comrsc.org Furthermore, sodium chlorodifluoroacetate is known to be highly hygroscopic. beilstein-journals.orgresearchgate.net
Sodium Bromodifluoroacetate in Cyclopropanation Reactions
Sodium bromodifluoroacetate (BrCF2CO2Na) has emerged as an effective alternative to its chloro-analogue for the generation of difluorocarbene, particularly in cyclopropanation reactions. organic-chemistry.orgthieme-connect.com It offers several advantages, including the ability to generate difluorocarbene at lower temperatures, which is beneficial for reactions involving sensitive substrates. beilstein-journals.orgorganic-chemistry.org
A comparative study on the difluorocyclopropanation of 1,1-diphenylethene demonstrated the superior efficiency of sodium bromodifluoroacetate over sodium chlorodifluoroacetate at lower temperatures. beilstein-journals.org At 150°C, the bromo-derivative gave a near-quantitative yield, while the chloro-derivative's yield was significantly lower. beilstein-journals.org Additionally, sodium bromodifluoroacetate is not hygroscopic, making it easier to handle. organic-chemistry.org This reagent has proven effective for the high-yield synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes from a variety of alkenes and alkynes under mild conditions. organic-chemistry.orgthieme-connect.com
Table 1: Comparison of Halodifluoroacetates in the Difluorocyclopropanation of 1,1-Diphenylethene
| Reagent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| ClCF2CO2Na | 180 | 20 | 96 |
| ClCF2CO2Na | 150 | 20 | 64 |
| BrCF2CO2Na | 150 | 20 | 99 |
| BrCF2CO2Na | 120 | 20 | 76 |
This table is based on data from a comparative study on the efficiency of sodium chlorodifluoroacetate and sodium bromodifluoroacetate in the difluorocyclopropanation of 1,1-diphenylethene. beilstein-journals.org
Other Difluorocarbene Precursors and Related Systems
Beyond the sodium salts of haloacetic acids, a diverse array of reagents has been developed for the generation of difluorocarbene. orgsyn.orgcas.cn Many early reagents, such as chlorodifluoromethane (B1668795) (HCF2Cl) and bromodifluoromethane (B75531) (HCF2Br), are now recognized as environmentally hazardous ozone-depleting substances. cas.cnthieme-connect.com Other early precursors like trimethyltin (B158744) trifluoromethylide (Me3SnCF3) and trifluoromethylmercury iodide (CF3HgI) also pose significant hazards. cas.cnthieme-connect.com
More recent developments have focused on creating more environmentally benign and user-friendly reagents. cas.cncas.cn These include:
Phosphonium salts: Besides PDFA, other phosphonium-based reagents have been developed. orgsyn.orgorgsyn.org
Silicon-based reagents: Trimethylsilyl-containing reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) and trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) have proven to be versatile precursors for generating free and metal-complexed difluorocarbenes under milder conditions. rsc.orgsioc-journal.cn
Phosphonates: Diethyl bromodifluoromethylphosphonate is another efficient and environmentally friendly difluorocarbene precursor that undergoes facile cleavage upon basic hydrolysis. cas.cnthieme-connect.com
These advanced reagents have expanded the scope of difluorocarbene chemistry, allowing for difluoromethylation reactions at lower temperatures and with broader functional group tolerance. cas.cnrsc.org
Derivatization Strategies for Difluoroacetic Acid and its Salts
The chemical modification of difluoroacetic acid and its salts, such as this compound, is a critical area of research for creating valuable fluorinated molecules. beilstein-journals.orgnih.gov These derivatization strategies unlock access to a wide array of compounds with applications in medicinal chemistry and materials science. beilstein-journals.orgsioc-journal.cn The primary approaches involve the transformation of the carboxylate group into other functional groups, such as esters and amides, or utilizing the difluoroacetate moiety as a precursor for more complex fluorinated building blocks. sioc-journal.cngoogle.com
Esterification and Amidation Reactions
The conversion of difluoroacetic acid and its salts into esters and amides is a fundamental derivatization strategy. These reactions introduce new functionalities, enabling further molecular elaboration or tuning the physicochemical properties of the parent molecule.
Esterification: Difluoroacetic acid esters can be prepared through several methods. A common approach is the direct esterification of difluoroacetic acid with an alcohol in the presence of an acid catalyst. google.com Another significant pathway involves the reaction of difluoroacetic acid fluoride (B91410) (HCF₂COF) with alcohols. google.com This acid fluoride can be generated by reacting a 1-alkoxy-1,1,2,2-tetrafluoroethane with a metal oxide catalyst in the gas phase. google.com The subsequent reaction with an alcohol provides the corresponding difluoroacetic acid ester in high purity and yield. google.com
Silane-mediated reactions also offer a route to difluoroacetates. For instance, the reaction of difluoroacetic acid with alcohols in the presence of silanes can yield the corresponding esters.
Amidation: Amide bond formation is a cornerstone of organic and medicinal chemistry. rsc.org Difluoroacetamides can be synthesized through various coupling methods. A one-pot reductive amination of difluoroacetic acid has been developed for the synthesis of difluoroethylamines, which proceeds through an initial amidation step. nottingham.ac.uk This process demonstrates the feasibility of using difluoroacetic acid directly for amide synthesis. nottingham.ac.uk
Furthermore, difluoroacetic acid can be converted to its acid chloride, which readily reacts with amines to form amides. The amide of difluoroacetic acid has a reported melting point of 52°C. lookchem.com Deoxyfluorinated amidation represents another innovative approach, where carboxylic acids are converted to amides via an in-situ generated acyl fluoride intermediate under mild conditions, a method applicable to fluorinated acids like difluoroacetic acid. rsc.org
| Reaction Type | Starting Material | Reagent(s) | Product | Key Findings |
|---|---|---|---|---|
| Esterification | Difluoroacetic acid | Alcohol, Acid catalyst | Difluoroacetic acid ester | A standard method for producing esters. google.com |
| Esterification | Difluoroacetic acid fluoride | Alcohol (e.g., R²OH) | Difluoroacetic acid ester (HCF₂COOR²) | Provides high-purity esters. google.com |
| Amidation | Difluoroacetic acid | Amine, Silane | Difluoroacetamide | Silane-mediated coupling offers an efficient route. nottingham.ac.uk |
| Amidation | Carboxylic Acid | 2-Pyridinesulfonyl fluoride, Amine | Amide | A one-pot synthesis via an acyl fluoride intermediate. rsc.org |
| Amidation | Difluoroacetic acid | Thionyl chloride (to form acid chloride), then Amine | Difluoroacetamide | A classic method involving an activated acid derivative. lookchem.com |
Synthesis of Fluorinated Building Blocks Utilizing Difluoroacetate Moieties
The difluoroacetate group is a valuable precursor for introducing fluorine into more complex organic molecules. sioc-journal.cn A key reagent in this context is sodium chlorodifluoroacetate (SCDA), a stable and inexpensive solid that serves as a source of difluorocarbene (:CF₂). acs.orgorgsyn.org
Upon moderate heating (around 90 °C), sodium chlorodifluoroacetate undergoes decarboxylation to generate the highly reactive difluorocarbene intermediate. acs.org This intermediate can then be trapped by a variety of nucleophiles to create new carbon-fluorine bonds, forming a range of fluorinated building blocks.
Key Synthetic Applications:
Difluoromethylation: Difluorocarbene, generated from SCDA, is widely used for the difluoromethylation of heteroatoms. Phenols, thiols, and nitrogen-containing compounds can be converted into their corresponding aryl difluoromethyl ethers, thioethers, and N-difluoromethyl derivatives, respectively. orgsyn.orgresearchgate.net For example, the reaction of a phenol (B47542) with SCDA in the presence of a base like cesium carbonate yields the corresponding aryl difluoromethyl ether. orgsyn.org
Acylation: In a unique reaction, sodium chlorodifluoroacetate can act as an acylating agent for electron-rich substrates like N-alkylindoles. acs.org This process, which is not observed with similar salts like sodium trifluoroacetate (B77799), proceeds through the self-activation of SCDA to form an active ester, which then acylates the indole (B1671886) to produce useful chlorodifluoroketones. acs.org
Synthesis of Difluoro-Olefins: The Wittig-type reaction of the ylide generated from triphenylphosphine (B44618) and sodium chlorodifluoroacetate with aldehydes or ketones provides a route to β,β-difluorostyrenes and other 1,1-difluoro-olefins. orgsyn.org This method offers a general synthesis for compounds containing the -CH=CF₂ moiety. orgsyn.org
The versatility of reagents derived from difluoroacetic acid, particularly sodium chlorodifluoroacetate, makes them indispensable tools for constructing complex fluorinated molecules from simple precursors. acs.orgresearchgate.net
| Reagent | Reactive Intermediate | Substrate | Product Type | Example Application |
|---|---|---|---|---|
| Sodium Chlorodifluoroacetate (SCDA) | Difluorocarbene (:CF₂) | Phenols, Thiols, Amines | Difluoromethyl ethers/thioethers/amines | Synthesis of aryl difluoromethyl ethers from phenols. orgsyn.orgresearchgate.net |
| Sodium Chlorodifluoroacetate (SCDA) | Active Acylating Agent | N-Alkylindoles | Chlorodifluoroketones | Mild chlorodifluoroacylation of indoles. acs.org |
| Sodium Chlorodifluoroacetate (SCDA) | Difluorocarbene (:CF₂) | Triphenylphosphine, then Aldehyde | 1,1-Difluoro-olefin | Synthesis of β,β-difluorostyrene from benzaldehyde. orgsyn.org |
| Sodium Chlorodifluoroacetate (SCDA) | Difluorocarbene (:CF₂) | 2-Hydroxychalcones | Aryl difluoromethyl ethers, 2,2-Difluoro-2H-benzofuran derivatives | Demonstrates synthesis of multiple fluorinated products. researchgate.net |
Advanced Analytical Methodologies for Difluoroacetate Detection and Quantification
Spectroscopic Techniques for Characterization and Analysis
Spectroscopic methods are indispensable for the fundamental characterization of sodium difluoroacetate (B1230586), providing insights into its molecular structure and functional groups. vulcanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of sodium difluoroacetate. Particularly, ¹⁹F NMR is highly sensitive for fluorinated compounds, making it an ideal technique for characterizing the difluoroacetate anion. vulcanchem.com The analysis of ¹³C NMR and ¹H NMR spectra further confirms the molecular structure. A certificate of analysis for a ¹³C₂ labeled this compound standard confirms the structure through ¹H, ¹³C, and ¹⁹F NMR, indicating conformity with the expected structure. lgcstandards.com
Table 1: Illustrative NMR Data for Difluoroacetate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | 5.8 - 6.2 | Triplet | JH-F ≈ 53 |
| ¹³C | 105 - 110 | Triplet | JC-F ≈ 240-250 |
| ¹⁹F | -120 to -130 | Doublet | JF-H ≈ 53 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a key technique for the confirmation of the molecular weight and for studying the fragmentation patterns of this compound. vulcanchem.com It is particularly valuable for trace analysis. The difluoroacetate anion (F₂CHCOO⁻) can be readily detected in negative ion mode. In studies involving difluoroacetic acid as a mobile phase modifier for liquid chromatography, electrospray ionization mass spectrometry (ESI-MS) is commonly employed. sigmaaldrich.comwaters.com The use of difluoroacetic acid in LC-MS can offer enhanced MS sensitivity compared to trifluoroacetic acid (TFA) because it causes less ion suppression. sigmaaldrich.comwaters.comnih.gov For instance, in the analysis of small molecules, the MS signal response using DFA was significantly higher—up to twofold in magnitude—when compared to TFA. waters.com The molecular weight of this compound is 118.01 g/mol , and its difluoroacetate anion has a mass-to-charge ratio (m/z) of 95. chemscene.comphenomenex.com
Table 2: Key Mass Spectrometric Data for Difluoroacetate
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ion(s) (m/z) | Typical Application |
| Negative ESI | 95.2 phenomenex.com | 51.1 phenomenex.com | LC-MS/MS analysis of water samples phenomenex.com |
| Negative ESI | 95 | - | General detection |
Infrared (IR) and Raman spectroscopy are valuable for identifying the characteristic functional groups present in this compound. vulcanchem.com The IR spectrum will show strong absorption bands corresponding to the carboxylate (COO⁻) group and the carbon-fluorine (C-F) bonds. Raman spectroscopy provides complementary information on intra- and intermolecular vibrations. mt.com While specific IR and Raman spectra for this compound are not extensively detailed in the provided results, the techniques are noted as standard for its characterization. vulcanchem.com For comparison, the Raman spectrum of sodium acetate (B1210297) shows a major band at 1645 cm⁻¹ attributed to water, and bands at 929, 1347, and 1416 cm⁻¹ consistent with the acetate ion. researchgate.net These techniques help to confirm the presence of the difluoroacetate's key chemical bonds.
Table 3: Expected Vibrational Spectroscopy Data for Difluoroacetate
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| C=O Stretch (carboxylate) | 1550 - 1650 | IR, Raman |
| C-F Stretch | 1000 - 1400 | IR |
| C-H Stretch | 2800 - 3000 | IR, Raman |
Mass Spectrometry (MS) Applications in Trace Analysis
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating difluoroacetate from complex matrices and quantifying it with high precision.
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since this compound is a salt and non-volatile, it requires derivatization to a more volatile form before GC analysis. A common approach is the esterification of the difluoroacetate anion to form a volatile ester, such as methyl difluoroacetate. This derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for sensitive and selective detection. mdpi.com For example, a method for the determination of difluoroacetic acid in water involves derivatization to its methyl ester, followed by quantification using GC-MS in single ion monitoring (SIM) mode, targeting the m/z 51 ion. mdpi.com This method has a detection limit of 2 ng per sample. mdpi.com
Table 4: Example GC-MS Parameters for Difluoroacetate (as methyl ester derivative)
| Parameter | Condition |
| Column | VF624 standard capillary column (60 m × 320 µm × 1.8 µm) mdpi.com |
| Oven Program | Start at 40°C (10 min hold), ramp to 140°C (10°C/min), then to 240°C (40°C/min) mdpi.com |
| Injector Temperature | 200°C mdpi.com |
| MS Detector | Electron Impact (EI, 70 eV) mdpi.com |
| Monitored Ion (m/z) | 51 mdpi.com |
High-performance liquid chromatography (HPLC) is ideally suited for the analysis of non-volatile, polar compounds like the difluoroacetate anion in its native form, avoiding the need for derivatization. When coupled with tandem mass spectrometry (LC-MS/MS), this method provides exceptional sensitivity and selectivity for trace-level quantification in various matrices, including drinking water. phenomenex.comphenomenex.com Reversed-phase HPLC is often used, and difluoroacetic acid itself can serve as a mobile phase modifier to improve chromatographic peak shape and retention. sigmaaldrich.com An LC-MS/MS method for analyzing difluoroacetic acid in drinking water sources utilized a Luna Omega PS C18 column and detected the transition from the precursor ion (m/z 95.2) to the product ion (m/z 51.1). phenomenex.com This approach allows for robust and reliable determination of difluoroacetate at low concentrations. phenomenex.comphenomenex.com
Table 5: Example LC-MS/MS Parameters for Difluoroacetate Analysis
| Parameter | Condition |
| Column | Luna Omega 3 µm PS C18, 150 x 2.1 mm phenomenex.com |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Acetic Acid in Water phenomenex.com |
| Mobile Phase B | Acetonitrile phenomenex.com |
| Ionization | Electrospray Ionization (ESI), Negative Mode nih.gov |
| MS/MS Transition | Precursor Ion (m/z): 95.2 -> Product Ion (m/z): 51.1 phenomenex.com |
Ion Chromatography (IC) for Anion Analysis
Ion Chromatography (IC) is a highly effective method for the determination of anionic species such as difluoroacetate. This technique relies on the separation of ions based on their affinity for an ion-exchange resin packed in a column. innovatechlabs.com Following separation, the analytes are typically measured by a conductivity detector. For enhanced sensitivity, a suppressor is used to reduce the background conductivity of the eluent, thereby improving the signal-to-noise ratio for the target anions. who.int
A specific and sensitive IC method has been developed for the simultaneous determination of monofluoroacetate (MFA), difluoroacetate (DFA), and trifluoroacetate (B77799) (TFA) in environmental samples. nih.gov This method employs a high-capacity anion-exchange column (Dionex AS17) with a potassium hydroxide (B78521) gradient generated by an eluent generator, which ensures highly reproducible eluent concentrations. nih.gov The separation is followed by suppressed conductivity detection. This approach successfully separates the fluoroacetates from common inorganic and organic ions that are often present in environmental samples, with a total analysis time of 35 minutes, including column re-equilibration. nih.gov The technique demonstrates good precision, with a relative standard deviation (RSD) of less than 0.83% for replicate injections over 30 days. nih.gov
The performance characteristics of this IC method are detailed in the table below.
| Analyte | Injection Volume (µL) | Detection Limit (µg/L) | Precision (RSD, %) |
|---|---|---|---|
| Monofluoroacetate (MFA) | 50 | 21 | <0.83 |
| Difluoroacetate (DFA) | 50 | 38 | <0.83 |
| Trifluoroacetate (TFA) | 50 | 36 | <0.83 |
Electrophoretic Techniques for Fluorinated Acetates
Electrophoretic techniques are powerful separation methods that use an electric field to separate charged molecules based on their size, shape, and charge-to-size ratio. ebsco.com Capillary electrophoresis (CE), a modern adaptation of this technique, is particularly well-suited for the analysis of small, highly polar, and charged compounds like fluorinated acetates. ebsco.com
The analysis of highly polar compounds such as difluoroacetic acid (DFA) and trifluoroacetic acid (TFA) can be challenging for standard liquid chromatography (LC) methods, which may suffer from poor retention and significant matrix effects, especially in complex samples like plant tissues. nih.govresearchgate.net To overcome these limitations, a novel method utilizing capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS) has been developed. nih.govresearchgate.net This approach provides an effective alternative for the residue analysis of DFA and TFA in samples from agrochemical field trials. nih.govresearchgate.net
The primary advantage of the CE-MS/MS method is its ability to reduce the impact of the sample matrix on the separation and detection processes. nih.gov In capillary zone electrophoresis (CZE), a sub-discipline of CE, the separation of charged species is efficiently achieved by tuning the pH of the background electrolyte, which alters the electrophoretic mobility of the analytes. researchgate.net This results in a robust and reliable analytical method for these challenging compounds.
The table below summarizes the key aspects of using CE-MS/MS for fluorinated acetate analysis.
| Technique | Target Analytes | Application | Key Advantage |
|---|---|---|---|
| Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) | Difluoroacetic acid (DFA), Trifluoroacetic acid (TFA) | Residue analysis in complex matrices (e.g., plants) | Reduces the impact of matrix effects compared to standard LC-based techniques. nih.govresearchgate.net |
Biochemical and Mechanistic Investigations of Difluoroacetate Interactions
Enzymatic Defluorination and Carbon-Fluorine Bond Cleavage Mechanisms
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making organofluorine compounds particularly stable and often resistant to degradation. nih.gov However, certain microorganisms have evolved enzymes capable of cleaving this robust bond.
Fluoroacetate (B1212596) dehalogenases (FADs) are enzymes that catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate. nih.gov Research has shown that the substrate scope of these enzymes is not limited to monofluoroacetate, with several FADs demonstrating significant activity against difluoroacetate (B1230586). nih.govresearchgate.net
Enzymatic screening of various purified dehalogenases has identified several, including DeHa2 and DeHa4 from Delftia acidovorans, that can defluorinate difluoroacetate. nih.govacs.orgacs.org The process is a hydrolytic reaction where a fluorine atom is replaced by a hydroxyl group. Studies using liquid chromatography-mass spectrometry have confirmed that the final product of the complete enzymatic defluorination of difluoroacetate is glyoxylic acid. nih.govresearchgate.net This suggests a sequential two-step defluorination mechanism for difluoroacetate. nih.gov
The activity of these enzymes is influenced by factors such as pH, with some dehalogenases like DeHa4 showing optimal activity at a lower pH. nih.govacs.org While many enzymes can dehalogenate monofluoroacetate, the ability to act on the more recalcitrant difluoroacetate is less common, making these enzymes of particular interest for bioremediation. nih.govacs.org
Table 1: Examples of Fluoroacetate Dehalogenases with Activity on Difluoroacetate
| Enzyme/Organism Source | Product of Defluorination | Key Findings |
|---|---|---|
| Dechloromonas aromatica (DAR3835) | Glyoxylic Acid | Demonstrates significant hydrolytic activity. nih.gov |
| Nostoc sp. (NOS0089) | Glyoxylic Acid | Crystal structure determined, providing structural insights. nih.gov |
| Delftia acidovorans (DeHa2, DeHa4) | Glyoxylic Acid | DeHa4 exhibits a low pH optimum. nih.govacs.org |
| Rhodopseudomonas palustris (RPA1163) | Glyoxylic Acid | Can accept bulkier substrates, indicating substrate promiscuity. nih.govresearchgate.net |
Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics simulations, have been pivotal in elucidating the atomic-level details of the defluorination process. researchgate.netacs.org These studies provide insights into the enzyme's active site, substrate binding, and the energetics of the catalytic cycle. researchgate.netscholaris.ca
Protein-ligand docking simulations suggest that the catalytic mechanism for the defluorination of both fluoroacetate and difluoroacetate is similar. nih.gov For fluoroacetate, the proposed mechanism involves four main steps: C-F bond activation, nucleophilic attack, C-O bond cleavage, and proton transfer. nih.govacs.orgacs.org Computational analysis has revealed that for monofluoroacetate, the rate-limiting step is the nucleophilic attack. However, for difluoroacetate, the activation of the C-F bond is the rate-limiting step due to a higher energy barrier. nih.govacs.org
Structural studies, including the determination of crystal structures of FADs, have identified key amino acid residues in the active site that form a catalytic triad (B1167595) crucial for the defluorination of both mono- and difluoroacetate. nih.gov These computational and structural analyses are essential for understanding the substrate specificity and catalytic efficiency of FADs and provide a foundation for engineering more robust enzymes for bioremediation and synthetic applications. nih.govresearchgate.net
Fluoroacetate Dehalogenase Activity on Difluoroacetate
Impact on Cellular Metabolic Pathways
Fluorinated compounds like difluoroacetate can act as inhibitors of crucial enzymes in metabolic pathways. The toxicity of many organofluorine compounds stems from their metabolic conversion into inhibitors of essential enzymes. While the precise mechanisms for difluoroacetate are a subject of ongoing research, it is known to impact central metabolic processes.
The metabolic self-inhibition is a common phenomenon where metabolites inhibit the enzymes that produce them, often due to structural similarities between the substrate and the inhibitor. nih.gov This principle likely applies to the metabolites of difluoroacetate. The inhibition of key enzymes can lead to the accumulation of certain metabolites and the depletion of others, causing a cascade of effects throughout the metabolic network. nih.gov
Cellular signaling is a complex process involving receptors, G proteins, and second messengers that transmit signals from the cell exterior to its interior, leading to a specific cellular response. wordpress.comnih.gov The activity of these signaling pathways is tightly regulated. wordpress.com
Disruptions in metabolic pathways, such as those caused by enzyme inhibition, can lead to the modulation of these signaling cascades. For example, changes in the levels of key metabolites can alter the activity of signaling proteins. The activation and deactivation of receptors like G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) are critical for signal transduction. nih.gov
Acute exposure to certain ions has been shown to modulate Gq/PLC-mediated signaling, affecting intracellular calcium levels and membrane conductances. frontiersin.org While direct studies on difluoroacetate are limited, it is plausible that the metabolic stress induced by difluoroacetate could indirectly affect these signaling pathways by altering the cellular energy state or the concentration of signaling-relevant metabolites.
Inhibition of Key Enzymes in Metabolic Cycles
Difluoroacetate as a Metabolic Probe in Research
The ability of compounds to selectively inhibit enzymes makes them valuable tools for studying metabolic pathways. acs.org By observing the effects of inhibiting a specific enzyme, researchers can gain insights into the function and regulation of the pathway in which it is involved.
Difluoroacetate, due to its effects on metabolism, can be used as a metabolic probe. For instance, studying the metabolic response to difluoroacetate can help to understand how cells adapt to metabolic stress. This is particularly relevant in fields like cancer research, where understanding metabolic reprogramming is crucial.
The use of stereochemical probes has been instrumental in elucidating the mechanism of enzymes like fluoroacetate dehalogenase. acs.org Similarly, difluoroacetate and its derivatives can be employed to investigate the substrate specificity and catalytic mechanisms of various enzymes. The development of online bioassays, where enzymes are continuously mixed with a probe substrate, allows for the screening of compounds and the study of their effects on enzyme activity in real-time. acs.org
Comparative Biochemical Analysis with Related Halogenated Acetates (e.g., Monofluoroacetate, Trifluoroacetate)
The biochemical behavior of difluoroacetate is best understood when contrasted with its closely related halogenated counterparts: monofluoroacetate (MFA) and trifluoroacetate (B77799) (TFA). The degree of fluorine substitution on the acetate (B1210297) molecule dramatically alters its metabolic fate, mechanism of action, and interaction with cellular machinery.
The primary distinction lies in their principal mechanisms of toxicity and metabolic interaction. Monofluoroacetate is famously toxic due to a process known as "lethal synthesis." vulcanchem.com In the body, it is converted to fluorocitrate, a potent inhibitor of aconitase, which effectively halts the citric acid (Krebs) cycle, leading to cellular energy crisis. vulcanchem.comwikipedia.org In stark contrast, difluoroacetate does not primarily function through Krebs cycle inhibition. Instead, research has shown that it acts as an activator of the pyruvate (B1213749) dehydrogenase (PDH) complex, an enzyme that links glycolysis to the Krebs cycle. vulcanchem.com This activation can counteract hyperlactatemia (an excess of lactate), demonstrating a fundamentally different metabolic influence compared to MFA. vulcanchem.com Trifluoroacetate is generally considered the least toxic of the three, largely due to its high chemical stability and resistance to metabolic transformation. wikipedia.org
Enzymatic degradation, specifically defluorination by dehalogenase enzymes, is another area of significant divergence. The carbon-fluorine bond is exceptionally strong, yet certain microbial enzymes, such as haloacid dehalogenases (HADs), can cleave it. nih.govpnas.org Monofluoroacetate is a known substrate for several dehalogenases. nih.govacs.org Difluoroacetate is more resistant to this cleavage but can be defluorinated by specific enzymes, such as DeHa2 and DeHa4 from Delftia acidovorans, which can degrade it to glyoxylate (B1226380). acs.orgresearchgate.net Studies indicate that for DFA, the removal of the first fluorine atom is the rate-limiting step, after which the second is rapidly cleaved. acs.org Trifluoroacetate is highly recalcitrant and generally not a substrate for these enzymes. pnas.orgnih.gov Computational studies suggest that while the rate-limiting step for MFA defluorination is the nucleophilic attack by the enzyme, for DFA and TFA, the initial C-F bond activation is the primary barrier. acs.orgacs.org
A 2004 study investigating the induction of peroxisome proliferation in rat hepatocytes by a series of halogenated acetates provided further distinguishing data. Peroxisome proliferation is a key mechanism for some chemical carcinogens. In this comparative analysis, difluoroacetate was found to be a uniquely potent inducer, causing a nine-fold increase in peroxisomal palmitoyl-CoA oxidation. This was significantly higher than other di- and tri-haloacetates tested and approached the level of induction seen with the potent reference compound, Wy-14,643. Monofluoroacetate was found to be essentially inactive in this assay.
Table 1: Comparative Overview of Fluorinated Acetates
| Compound | Primary Biochemical Mechanism | Key Metabolite | Relative Toxicity |
|---|---|---|---|
| Monofluoroacetate (MFA) | Inhibition of Aconitase in the Citric Acid Cycle. vulcanchem.comwikipedia.org | Fluorocitrate. vulcanchem.com | High. wikipedia.org |
| Difluoroacetate (DFA) | Activation of Pyruvate Dehydrogenase (PDH) Complex; Induction of Peroxisome Proliferation. vulcanchem.com | Glyoxylate (via defluorination). acs.org | Less toxic than MFA. wikipedia.org |
| Trifluoroacetate (TFA) | Largely metabolically inert; toxicity in some algae may involve defluorination to MFA. wikipedia.orgoup.com | Generally not metabolized. | Far less toxic than MFA. wikipedia.org |
Table 2: Substrate Specificity of Dehalogenase Enzymes
| Compound | Susceptibility to Enzymatic Defluorination | Example Enzymes with Activity | Rate-Limiting Step for Defluorination |
|---|---|---|---|
| Monofluoroacetate (MFA) | Readily defluorinated. nih.govmdpi.com | DeHa2, DeHa4 (Delftia acidovorans), Fluoroacetate Dehalogenase (FAcD). nih.govacs.org | Nucleophilic attack. acs.orgacs.org |
| Difluoroacetate (DFA) | Defluorinated by specific enzymes; more recalcitrant than MFA. pnas.orgresearchgate.net | DeHa2, DeHa4 (Delftia acidovorans), some microbial FADs. researchgate.netresearchgate.net | C-F bond activation (first fluorine). acs.orgacs.org |
| Trifluoroacetate (TFA) | Generally resistant to defluorination. nih.gov | Activity is rare or non-existent in most known dehalogenases. pnas.org | C-F bond activation. acs.org |
Table 3: Comparative Induction of Peroxisomal Palmitoyl-CoA Oxidation in Rat Hepatocytes
| Compound | Maximal Fold-Induction of Palmitoyl-CoA Oxidation | Potency |
|---|---|---|
| Monofluoroacetate | Essentially inactive. | Very Low / Inactive. |
| Difluoroacetate | ~9-fold. | High (similar to di- and tri-haloacetates, but with much greater efficacy). |
| Trifluoroacetate | Not specifically reported, but tri-haloacetates generally showed 2- to 3-fold induction. | Low efficacy compared to DFA. |
Environmental Pathways and Biotransformation of Difluoroacetate
Occurrence and Distribution in Environmental Compartments (Water, Soil)
Difluoroacetic acid (DFA), the anionic component of sodium difluoroacetate (B1230586), has been detected in various environmental matrices, including water and soil. Its presence is often linked to the degradation of other fluorinated compounds.
The atmosphere serves as a pathway for the formation and distribution of difluoroacetate. While less studied than its counterpart, trifluoroacetic acid (TFA), DFA has been identified in the urban atmosphere. nih.gov Atmospheric oxidation of certain difluoromethyl compounds is a potential source, though the precise mechanisms are not fully understood. mdpi.com The atmospheric lifetime of similar perfluorinated carboxylic acids concerning reaction with OH radicals is estimated to be on the order of months, but their primary removal from the atmosphere is believed to be through wet and dry deposition, which occurs on a much shorter timescale of about 10 days. researchgate.net
Studies have shown that the ratio of TFA to DFA in rainwater can be approximately 10:1 in urban areas, indicating atmospheric deposition as a source of DFA in terrestrial and aquatic environments. nih.govnih.gov Cloud droplets can scavenge atmospheric aerosols and gases, leading to chemical reactions and subsequent deposition through rainout or washout. epa.gov
Difluoroacetate has been detected in both groundwater and surface water systems. phenomenex.com Its presence in these systems can result from atmospheric deposition and the breakdown of precursor compounds. phenomenex.comeurl-pesticides.eu For instance, DFA is a known metabolite of the pesticide flupyradifurone (B41651). eurl-pesticides.eu
A study in Berlin, Germany, found notable concentrations of DFA in groundwater historically contaminated with the chlorofluorocarbon 1,1,2-trichloro-1,2,2-trifluoroethane (R113). mdpi.comnih.gov In this contaminated groundwater, the ratio of TFA to DFA was reversed from what was observed in rainwater, suggesting a significant in-situ formation pathway for DFA. mdpi.comnih.gov The proposed mechanism involves the microbial transformation of chlorotrifluoroethylene (B8367) (R1113), a degradation product of R113, to DFA. mdpi.comresearchgate.net
The following table, derived from a study on chlorofluorocarbon-contaminated groundwater, illustrates the concentrations of DFA and related compounds.
| Location | TFA (ng/L) | DFA (ng/L) | R113 (µg/L) | R123a (µg/L) | R1113 (µg/L) |
| Contamination hot spot | 639 | 2249 | 4806 | 27.1 | 68.4 |
| Contamination plume | 425 | 1220 | 3315 | 10.1 | 28.2 |
This table is based on data from a study of a specific contaminated groundwater site and may not be representative of all such sites. researchgate.net
The behavior of difluoroacetate in soil is influenced by soil properties. As a metabolite of the pesticide flupyradifurone, its formation and persistence in soil are of agricultural relevance. eurl-pesticides.eu In soil, DFA is a major metabolite of flupyradifurone and is readily taken up by succeeding crops. eurl-pesticides.eu
The mobility of compounds like DFA in soil is largely governed by sorption processes, which are dependent on the chemical's properties and the soil's composition, including its mineralogy and organic matter content. carnegiescience.edu The use of amendments like farmyard manure can increase the sorption capacity of soils, potentially reducing the mobility of compounds like flupyradifurone and its metabolites. researchgate.net Generally, organofluorine compounds like DFA are considered mobile in soils, which can lead to leaching into groundwater. oregonstate.eduresearchgate.net
Presence in Ground Water and Surface Water Systems
Microbial Degradation and Bioremediation Potential
The microbial breakdown of difluoroacetate is a key area of research, as it offers potential for the bioremediation of contaminated environments.
Several microorganisms have been identified that are capable of degrading or transforming difluoroacetate. While some studies have found DFA to be recalcitrant to biodegradation under certain conditions, others have successfully isolated microbes that can break it down. cumbria.ac.uk
A significant breakthrough was the identification of bacterial strains from the genera Delftia and Dechloromonas that exhibit defluorination activity towards DFA. nih.govnih.gov For example, Delftia acidovorans D4B, isolated from PFAS-contaminated soil, was found to possess dehalogenase enzymes capable of degrading both monofluoroacetate and difluoroacetate. nih.govacs.org Similarly, enzymes from Dechloromonas aromatica have shown significant hydrolytic activity against difluoroacetate. nih.gov The human gut microbiota also contains enzymes with the ability to hydrolyze difluorinated organic acids. researchgate.net
The enzymatic cleavage of the carbon-fluorine bond in difluoroacetate is a critical step in its biodegradation. This process is primarily carried out by a class of enzymes known as dehalogenases, specifically fluoroacetate (B1212596) dehalogenases (FADs). nih.govresearchgate.net
These enzymes catalyze the hydrolytic defluorination of DFA, breaking the strong C-F bond. nih.gov The enzymatic reaction for DFA proceeds through two consecutive defluorination steps, ultimately yielding glyoxylate (B1226380) as the final product. nih.govresearchgate.net Mass spectrometry has confirmed glyoxylate as the end product of this enzymatic process. acs.org
Structural and computational analyses of these enzymes have provided insights into their catalytic mechanisms. nih.gov The process involves a nucleophilic attack on the carbon atom, leading to the displacement of a fluoride (B91410) ion. nih.gov For difluoroacetate, the rate-limiting step in this enzymatic reaction is the activation of the C-F bond. acs.orgacs.org
The table below summarizes some of the key enzymes and their microbial sources that have been identified to be active against difluoroacetate.
| Enzyme | Microbial Source | Product of Defluorination |
| DeHa2 (haloacid dehalogenase) | Delftia acidovorans | Glyoxylate |
| DeHa4 (fluoroacetate dehalogenase) | Delftia acidovorans | Glyoxylate |
| DAR3835 (fluoroacetate dehalogenase) | Dechloromonas aromatica | Glyoxylate |
| NOS0089 (fluoroacetate dehalogenase) | Nostoc sp. | Glyoxylate |
| RPA1163 (fluoroacetate dehalogenase) | Rhodopseudomonas palustris | Glyoxylate |
These findings underscore the potential of using these microorganisms and their enzymes for the bioremediation of sites contaminated with difluoroacetate and related fluorinated compounds. nih.govacs.org
Factors Influencing Biodegradation Rates in Natural Environments
The biodegradation of difluoroacetate (DFA) is a complex process primarily driven by microbial activity. Unlike some other halogenated compounds, DFA is noted for its recalcitrance to biodegradation. nih.gov The rate of its breakdown in natural settings is contingent upon a combination of biological and environmental factors.
A primary determinant is the presence and abundance of specific microorganisms capable of cleaving the carbon-fluorine (C-F) bond. Certain bacteria, such as strains of Delftia acidovorans, have been identified to possess dehalogenase enzymes with activity towards both monofluoroacetate and difluoroacetate. researchgate.netresearchgate.net The key enzymes in this process are often fluoroacetate dehalogenases (FAcD). researchgate.netacs.org For these enzymes, the activation of the C-F bond is the rate-determining step in the degradation of difluoroacetate. acs.org Therefore, the prevalence of microbes expressing these specific enzymes is a critical limiting factor for DFA biodegradation in any given environment.
General environmental conditions that regulate microbial activity also play a pivotal role. sparkoncept.com These include temperature, pH, and the availability of oxygen and essential nutrients. sparkoncept.comenviro.wiki Aerobic conditions are generally more favorable for the breakdown of many organic compounds by microorganisms. sparkoncept.comenviro.wiki The availability of nutrients like nitrogen and phosphorus can also impact microbial populations and their metabolic rates, thereby influencing the speed of biodegradation. enviro.wiki While specific optimal conditions for DFA-degrading microbes are not extensively detailed in the literature, the general principles of microbial ecology suggest that environments conducive to diverse and active microbial communities would favor higher potential degradation rates. sparkoncept.com
Table 1: Key Factors Affecting Difluoroacetate Biodegradation
| Factor | Influence on Biodegradation Rate | Scientific Context | Citation(s) |
| Microbial Presence | Critical Limiting Factor: Rate is highly dependent on the presence of specific bacteria (e.g., Delftia acidovorans) possessing fluoroacetate dehalogenase (FAcD) enzymes. | Enzymatic defluorination is the primary breakdown mechanism. The C-F bond activation by FAcD is the rate-limiting step. | researchgate.netresearchgate.netacs.org |
| Oxygen Availability | Significant Influence: Aerobic conditions are generally required by the microorganisms that break down organic matter efficiently. | Oxygen acts as a primary electron acceptor in aerobic respiration, which is a more efficient energy-yielding process for microbes than anaerobic respiration. | sparkoncept.comenviro.wiki |
| Temperature & pH | Modulating Factors: Microbial activity is optimal within specific temperature and pH ranges. Extreme conditions can slow or halt biodegradation. | Enzyme function and microbial metabolism are highly sensitive to temperature and pH, affecting overall activity and growth. | sparkoncept.com |
| Nutrient Availability | Supporting Factor: The presence of essential nutrients like nitrogen and phosphorus can support microbial growth, indirectly enhancing degradation rates. | Nutrients are required for building cellular components and sustaining microbial populations capable of biodegradation. | enviro.wiki |
| Substrate Characteristics | Inherent Factor: The high strength of the C-F bond makes difluoroacetate inherently resistant to degradation compared to chlorinated analogues like dichloroacetate. | The chemical stability of the molecule makes it a challenging substrate for microbial enzymes. | nih.gov |
Fate in Terrestrial and Aquatic Ecosystems
The environmental fate of difluoroacetate is dictated by its behavior in different environmental compartments. In aquatic environments, difluoroacetic acid is considered to be non-persistent. europa.eu However, it exhibits persistent characteristics in soil and sediment compartments. europa.eu Despite this, significant exposure to soil and sediment is generally considered unlikely. europa.eu
Difluoroacetate has a low potential for bioaccumulation in organisms. europa.eu The estimated bioconcentration factor (BCF) is 3.2, which is well below the threshold of 2000 for a substance to be classified as bioaccumulative. europa.eu This is consistent with its low estimated log Kow value of 0.600, indicating a preference for water over fatty tissues. europa.eu
Studies have detected DFA in various parts of the water cycle, including rainwater and surface water. nih.govnih.govresearchgate.net In urban rainwater, the ratio of trifluoroacetic acid (TFA) to DFA has been observed to be approximately 10:1. nih.govnih.gov In contrast, groundwater historically contaminated with chlorofluorocarbons (CFCs) showed a reversed ratio, with DFA concentrations being three times higher than TFA. nih.gov This suggests that DFA can be formed in situ in certain contaminated subsurface environments. nih.gov The formation of DFA has been proposed to occur via the microbial transformation of chlorotrifluoroethylene (R1113), a degradation product of certain CFCs. nih.govresearchgate.net The oxidative metabolization of some modern pesticides, such as flupyradifurone, is also a potential, though likely minor, source of environmental DFA. nih.govnih.gov
In studies using aquatic microcosms, the related compound chlorodifluoroacetic acid (CDFA) was found to be highly persistent, with concentrations remaining constant in the water column over a 241-day investigation. oup.comdntb.gov.ua While not DFA itself, this finding for a structurally similar compound underscores the potential for persistence of some fluorinated acetic acids in aquatic systems under certain conditions.
Table 3: Environmental Fate and Ecotoxicity Profile of Difluoroacetic Acid
| Parameter | Value | Interpretation | Citation(s) |
| Persistence | Non-persistent in water; Persistent in soil and sediment. | Degrades in aquatic environments but can persist if it partitions to soil or sediment. | europa.eu |
| Log Kow (Octanol-Water Partition Coefficient) | 0.600 (estimated) | Low potential for partitioning into organic matter or fatty tissues. | europa.eu |
| BCF (Bioconcentration Factor) | 3.2 (dimensionless, estimated) | Negligible potential to bioaccumulate in the tissues of aquatic organisms. | europa.eu |
| Aquatic Toxicity (Fish, LC50) | 121.88 mg/L (estimated) | Does not meet the criteria for classification as toxic to fish. | europa.eu |
| Aquatic Toxicity (Invertebrates, LC50) | 236 mg/L (estimated) | Does not meet the criteria for classification as toxic to aquatic invertebrates. | europa.eu |
| Aquatic Toxicity (Algae, EC50) | 4141.5 mg/L (estimated) | Does not meet the criteria for classification as toxic to algae. | europa.eu |
Computational Chemistry and Theoretical Studies of Sodium Difluoroacetate
Quantum Chemical Calculations of Electronic Structure and Bondingunige.chrsc.org
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the difluoroacetate (B1230586) ion. unige.ch These methods solve approximations of the Schrödinger equation to determine the electronic distribution within the molecule, which in turn governs its structure, stability, and reactivity. solubilityofthings.com By modeling the molecule in silico, researchers can predict properties like bond lengths, bond angles, and vibrational frequencies with high accuracy. researchgate.net
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. wikipedia.org It has become a key tool for studying molecules like difluoroacetate due to its balance of computational cost and accuracy. researchgate.netnih.gov DFT calculations are used to model various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org
Applications of DFT in the study of difluoroacetate and related compounds include:
Structural Optimization: Determining the most stable three-dimensional arrangement of atoms (geometry) and calculating corresponding properties like bond lengths and angles. researchgate.net
Electronic Property Analysis: Calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charge distributions, and local electron densities. mdpi.commdpi.com This information helps identify reactive sites within the molecule. mdpi.com
Vibrational Frequency Calculation: Predicting the infrared spectrum of the molecule. These calculations are also used to confirm that an optimized structure is a true energy minimum and to determine zero-point vibrational energies for reaction energetic studies. researchgate.net
Theoretical studies on methyl difluoroacetate, a closely related ester, have utilized DFT methods like MPWB1K/6-31+G(d,p) and M06-2X/6-311++G(d,p) for geometry optimization and frequency calculations. researchgate.netiosrjournals.org These calculations are crucial for understanding the molecule's stability and the initial steps of its chemical reactions. researchgate.netiosrjournals.org
Table 1: Calculated Molecular Properties for Difluoroacetate and Related Species This table contains representative data from computational studies on difluoroacetate-related compounds to illustrate the outputs of DFT calculations. Specific values for sodium difluoroacetate may vary based on the computational method and basis set used.
| Property | Species | Calculated Value | Computational Method |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | Difluoroacetate Ion | 40.13 Ų | Computational Prediction chemscene.com |
| H-Bond Acceptors | Difluoroacetate Ion | 2 | Computational Prediction chemscene.com |
| Rotatable Bonds | Difluoroacetate Ion | 1 | Computational Prediction chemscene.com |
| Reaction Enthalpy (ΔrH0) for H-abstraction by Cl | Methyl Difluoroacetate | -2.56 kcal/mol | G3 Level Theory iosrjournals.org |
| Activation Energy (Barrier Height) for H-abstraction by Cl | Methyl Difluoroacetate | 2.32 kcal/mol | G3 Level Theory iosrjournals.org |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. rsc.org These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a systematic way to improve the accuracy of calculations. fortunejournals.com
For difluoroacetate and its derivatives, ab initio methods are employed to:
Refine Energetic Information: High-level ab initio calculations, such as the G2(MP2) and G3 theories, are often used to compute single-point energies on geometries optimized with DFT. researchgate.netiosrjournals.org This approach provides more accurate reaction energies and barrier heights. iosrjournals.org
Investigate Electron Correlation: These methods explicitly account for the correlation between the motions of electrons, which is crucial for accurately describing chemical bonding and intermolecular interactions.
Benchmark Other Methods: Due to their high accuracy, results from ab initio methods are often used as a benchmark to validate the performance of less computationally expensive methods like DFT for a specific chemical system. rsc.org
For instance, in studies of methyl difluoroacetate, the G2(MP2) theory was used to refine the energetic information obtained from DFT calculations, ensuring the reliability of the potential energy surface used to study reaction kinetics. researchgate.net
Density Functional Theory (DFT) Applications
Reaction Mechanism Elucidation via Computational Modelingarxiv.orgrsc.org
Computational modeling is an indispensable tool for elucidating the complex, step-by-step pathways of chemical reactions involving difluoroacetate. arxiv.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, and the high-energy transition states that connect them. smu.edu This allows for a detailed understanding of reaction kinetics and thermodynamics. libretexts.org
A primary goal of computational reaction modeling is to determine the energetics of a reaction pathway. libretexts.org This involves calculating the relative energies of all species involved, including the transition state (TS)—the highest point on the minimum energy path between reactants and products. smu.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. libretexts.org
Computational studies on the atmospheric oxidation of methyl difluoroacetate (MDFA) by hydroxyl (OH) radicals and chlorine (Cl) atoms serve as a model for difluoroacetate reactivity. researchgate.netiosrjournals.org In these studies:
Transition State Searching: Algorithms are used to locate the specific geometry of the transition state on the potential energy surface. The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.netiosrjournals.org
Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, IRC calculations are performed to confirm that it smoothly connects the intended reactants and products, verifying the reaction pathway. iosrjournals.org
Thermodynamic and Kinetic Analysis: The calculated activation energies and reaction enthalpies (ΔrH0) reveal which reaction pathways are kinetically and thermodynamically favorable. iosrjournals.org For the reaction of MDFA with Cl atoms, H-atom abstraction from the methoxy (B1213986) (-OCH3) group was found to be both thermodynamically and kinetically more favorable than abstraction from the difluoroacetyl (-CF2H) group. iosrjournals.org
Table 2: Calculated Energetics for the Reaction of Methyl Difluoroacetate (MDFA) with Cl Radical Data from a theoretical study using M06-2X for optimization and G3 theory for energies. iosrjournals.org R1 refers to H-abstraction from the -CF2H group; R2 refers to H-abstraction from the -OCH3 group.
| Parameter | Reaction R1 | Reaction R2 |
|---|---|---|
| Activation Energy (kcal/mol) | 2.32 | Not specified |
| Reaction Enthalpy (ΔrH0) (kcal/mol) | -2.56 | -5.99 |
| Gibbs Free Energy of Reaction (ΔrG0) (kcal/mol) | -3.14 | -5.65 |
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage exceptionally challenging. acs.org Some microorganisms have evolved enzymes, such as fluoroacetate (B1212596) dehalogenases, capable of breaking this bond. researchgate.netpnas.org Computational enzymology uses methods like quantum mechanics/molecular mechanics (QM/MM) to model the enzymatic reaction, providing insights that are difficult to obtain experimentally. acs.org
In these models:
The enzyme's active site, where the chemical reaction occurs (including the difluoroacetate substrate), is treated with a high-level QM method to accurately describe bond breaking and formation.
The rest of the protein and the surrounding solvent are treated with a less computationally intensive MM force field.
Computational studies on fluoroacetate dehalogenase (FAcD) have proposed a multi-step mechanism for C-F bond cleavage. acs.orgresearchgate.net While difluoroacetate is a more challenging substrate due to the increased strength of the C-F bond, similar mechanisms are investigated. nih.gov Studies suggest that for difluoroacetate and trifluoroacetate (B77799), the C-F bond activation step, rather than the subsequent nucleophilic attack, may become rate-determining. acs.org Researchers have also found that enzymes capable of defluorinating difluoroacetate tend to have a smaller active site volume. pnas.orgbiorxiv.org
Energetics and Transition States of Difluoroacetate Reactions
Molecular Dynamics Simulations for Solvent and Protein Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. mdpi.comdovepress.com This technique is invaluable for understanding how this compound behaves in a biological environment, such as in aqueous solution or in the presence of a protein. nih.gov
MD simulations are used to investigate:
Solvation Structure: How water molecules arrange around the difluoroacetate anion and the sodium cation, and the dynamics of this hydration shell.
Protein-Ligand Binding: The process by which the difluoroacetate anion enters the active site of an enzyme. MD simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that guide and stabilize the binding. mdpi.comnih.gov
Conformational Changes: How the binding of difluoroacetate might induce structural changes in the protein, which can be critical for enzymatic function. dovepress.com
For example, MD simulations have been used to compare the active sites of different dehalogenase enzymes to understand why some are more effective at degrading difluoroacetate. pnas.orgbiorxiv.org These simulations can help identify key amino acid residues involved in substrate binding and catalysis, guiding future efforts in enzyme engineering. acs.org
Predictive Modeling of Reactivity and Selectivity
Computational chemistry and theoretical studies are pivotal in developing predictive models for the reactivity and selectivity of this compound. These models are crucial for understanding its chemical behavior and for optimizing its application in various synthetic contexts, most notably as a precursor for difluorocarbene.
Predictive modeling for this compound primarily revolves around understanding the thermodynamics and kinetics of its decomposition to form difluorocarbene. Density Functional Theory (DFT) is a commonly employed computational method to investigate the reaction mechanisms and energy barriers associated with this process. researchgate.netcas.cn While specific, detailed models exclusively for this compound are not extensively published, the principles can be inferred from studies on similar precursors like sodium chlorodifluoroacetate. chim.itbeilstein-journals.org
The thermal decomposition of sodium chlorodifluoroacetate is proposed to initiate with decarboxylation, leading to the formation of a carbanion, which then releases a chloride ion to yield difluorocarbene. chim.it A similar pathway is anticipated for this compound, involving the loss of carbon dioxide to form a difluoromethyl anion, which can then act as a nucleophile or decompose further.
Machine learning (ML) is an emerging tool in predicting chemical reactivity. researchgate.netrsc.org For fluorinated compounds, ML models are being developed to predict various properties, including bioactivity and environmental fate. nih.govacs.org Such models are typically trained on large datasets of known compounds and can identify complex relationships between molecular structure and reactivity. arxiv.orgchemrxiv.org While specific ML models for the reactivity and selectivity of this compound are not yet prevalent in the literature, the framework for their development exists. These models could predict, for instance, the yield of a difluorocyclopropanation reaction under different conditions or with various substrates.
The development of accurate predictive models relies on the generation of robust computational data. The table below illustrates the types of computational descriptors that would be calculated and used in building a predictive model for the reactivity of this compound in a hypothetical reaction, such as the difluorocyclopropanation of styrene.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Activation Energy (ΔG‡) of Decarboxylation | The free energy barrier for the initial decomposition step of this compound. | 20-30 kcal/mol |
| Reaction Enthalpy (ΔH) of Difluorocarbene Formation | The overall enthalpy change for the formation of difluorocarbene from this compound. | 5-15 kcal/mol |
| HOMO-LUMO Gap of Styrene | The energy difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital of the substrate, indicating its reactivity. | ~5.5 eV |
| Predicted Yield of Difluorocyclopropane | The predicted percentage yield based on a machine learning model trained on similar reactions. | 75% |
Detailed research findings from such predictive models would provide invaluable insights for synthetic chemists, enabling the rational design of reaction conditions and the prediction of outcomes for new substrates. For example, by calculating the activation energies for competing reaction pathways, the selectivity of a reaction can be predicted. Furthermore, understanding the electronic properties of the transition states can elucidate the factors that control the stereoselectivity of reactions involving difluorocarbene.
Applications of Difluoroacetate Derivatives in Research and Development
Use in Organic Synthesis as a Building Block and Reagent
In organic synthesis, difluoroacetate (B1230586) derivatives are key for creating complex fluorinated molecules. They serve as precursors for generating reactive intermediates essential for constructing carbon-fluorine bonds.
Difluoromethylation of Organic Substrates
Difluoromethylation, the process of adding a difluoromethyl group to a molecule, is a critical transformation in medicinal and materials chemistry. Sodium chlorodifluoroacetate is a prominent reagent in this field, valued for being an inexpensive, stable, crystalline solid. acs.org It serves as a precursor to difluorocarbene (:CF2), a highly reactive intermediate, through thermal decarboxylation. acs.orgorgsyn.org This electrophilic carbene can then be trapped by various nucleophiles. orgsyn.org
This method has proven effective for the difluoromethylation of heteroatoms, including phenols (O-difluoromethylation), thiols (S-difluoromethylation), and amines (N-difluoromethylation). orgsyn.orgsci-hub.se For instance, the reaction of phenols with sodium chlorodifluoroacetate under basic conditions yields aryl difluoromethyl ethers. orgsyn.org Similarly, it can be used for the difluoromethylation of heterocyclic nitrogen compounds and phenylselenol. researchgate.net
Recent advancements have utilized visible-light photoredox catalysis to generate difluoromethyl radicals from sources like sodium difluoromethanesulfinate (NaSO2CF2H). mdpi.com This technique has been successfully applied to the difluoromethylation of coumarins and other heterocycles, often using a photocatalyst like Eosin Y under aerobic conditions. mdpi.comnih.gov The radical-based approach offers an alternative pathway to introduce the –CHF2 group, complementing the carbene-based methods. nih.gov
Below is a table summarizing various difluoromethylation reactions involving difluoroacetate derivatives and related reagents.
| Reagent/Precursor | Substrate Type | Method | Catalyst/Conditions | Product Type |
| Sodium Chlorodifluoroacetate | Phenols, Thiols, Amines | Carbene Insertion | Thermal decarboxylation (e.g., 95-120°C), Base (e.g., K2CO3, Cs2CO3) | Aryl difluoromethyl ethers, Thioethers |
| Sodium Difluoromethanesulfinate | Coumarins, Heterocycles | Radical Addition | Visible-light photoredox catalysis | Difluoromethylated heterocycles |
| Difluoroacetic Acid | Heteroarenes | Radical C-H Functionalization | Photoredox or other radical initiation | C-H difluoromethylated heteroarenes |
| (Difluoromethyl)triphenylphosphonium salts | Alkenes, Thiols | Radical Addition | Photoredox catalysis | Difluoromethylated alkanes and thioethers |
| Zinc difluoromethanesulfinate (DFMS) | Heteroarenes, Thiols, Enones | Radical Addition | Radical initiator (e.g., t-BuOOH) | Difluoromethylated heteroarenes, Thioethers |
This table provides a generalized overview of common methods and is not exhaustive.
Synthesis of Fluorinated Heterocycles and Carbocycles
Sodium chlorodifluoroacetate is also instrumental in synthesizing cyclic structures containing fluorine. The difluorocarbene generated from its decomposition can react with various compounds to form fluorinated rings. For example, its reaction with 2-hydroxychalcones can lead to the formation of 2,2-difluoro-2H-benzofuran derivatives, a type of fluorinated heterocycle. researchgate.net
Furthermore, radical-mediated processes starting from difluoroacetate derivatives can initiate a sequence of reactions, including cyclization. A difluoromethyl radical can add to an unsaturated system, like a β,γ-unsaturated oxime, to form a radical intermediate that subsequently cyclizes to create complex heterocyclic structures, such as difluoro-containing dibenzazepines. mdpi.com These domino reactions, where difluoromethylation is followed by cyclization, provide an efficient route to valuable fluorinated heterocyclic scaffolds. nih.gov The chlorodifluoromethyl radical (•CF2Cl), considered a surrogate for the difluoromethyl radical, is particularly useful for preparing electron-rich difluoromethylated heterocycles. mdpi.com
Role in Agrochemical Research
The unique properties of the difluoromethyl group make it a valuable component in the design of new agrochemicals. Understanding the behavior of this group in biological and environmental systems is crucial for developing effective and safe products.
Metabolic Fate in Plants for Agrochemical Studies
The study of how difluoroacetate is metabolized in plants is essential for agrochemical research. When a potential pesticide or herbicide containing a difluoromethyl group is applied, its breakdown products determine its environmental impact and efficacy. Research in this area investigates the uptake, transformation, and translocation of difluoroacetate within plant tissues. These studies help to predict the persistence of the parent agrochemical and to identify any potentially active or phytotoxic metabolites. The information gathered is vital for the risk assessment and registration of new agricultural products.
Research Tools in Biological Systems (Excluding Clinical Human Trials)
Beyond synthesis, difluoroacetate derivatives serve as valuable tools for probing biological processes at a molecular level, particularly in the study of enzymes.
Probes for Metabolic Pathways
Difluoroacetate derivatives are valuable tools for investigating biological processes, serving as chemical probes to elucidate metabolic pathways and enzyme function. The incorporation of the difluoromethyl group (—CF₂H) into molecules allows researchers to study interactions with specific biological targets due to its unique electronic properties and its ability to act as a lipophilic hydrogen-bond donor. wiley.com This has led to their application in exploring the mechanisms of enzymes involved in the metabolism of fluorinated compounds. dntb.gov.uanih.gov
A significant area of research involves the use of difluoroacetate to probe the activity and substrate promiscuity of fluoroacetate (B1212596) dehalogenases (FADs), enzymes capable of cleaving the highly stable carbon-fluorine bond. nih.gov Understanding how these enzymes process organofluorine compounds is crucial for applications in bioremediation and synthetic chemistry.
Detailed Research Findings
Recent studies have focused on the ability of microbial FADs to metabolize difluoroacetate. In one investigation, several purified dehalogenases with known activity against fluoroacetate were screened for their ability to defluorinate difluoroacetate. The research provided molecular-level insights into the catalytic mechanism of these enzymes. nih.gov
The key findings from the enzymatic screening revealed that three specific fluoroacetate dehalogenases exhibited significant hydrolytic activity against difluoroacetate. nih.gov The metabolic breakdown of difluoroacetate by these enzymes was found to proceed through two consecutive defluorination reactions, ultimately yielding glyoxylic acid as the final product. nih.gov This process confirms that difluoroacetate can be fully metabolized by these specific microbial pathways.
Computational docking simulations further supported these findings, suggesting a similar catalytic mechanism for the defluorination of both fluoroacetate and difluoroacetate. nih.gov The research also identified key amino acid residues within the enzyme's active site that are critical for the defluorination process of both substrates. nih.gov
The table below summarizes the results from the enzymatic screening of FADs with difluoroacetate.
Table 1: Enzymatic Activity of Fluoroacetate Dehalogenases on Difluoroacetate
| Enzyme | Source Organism | Activity on Difluoroacetate | Final Metabolic Product |
|---|---|---|---|
| DAR3835 | Dechloromonas aromatica | Significant Hydrolytic Activity | Glyoxylic Acid |
| NOS0089 | Nostoc sp. | Significant Hydrolytic Activity | Glyoxylic Acid |
These findings demonstrate how difluoroacetate serves as an effective probe to explore the functional capabilities and mechanisms of specific metabolic pathways. nih.gov Furthermore, the unique properties of the difluoroacetate moiety have been leveraged in the design of probes to detect the activity of other enzymes, such as protein tyrosine phosphatases. researchgate.net The potential to incorporate isotopes like ¹⁸F into difluoroacetate derivatives also opens up possibilities for their use as probes in advanced imaging and analytical assays. google.com
Future Directions and Emerging Research Areas
Development of Novel Synthetic Strategies for Difluoroacetate (B1230586) Derivatives
The synthesis of molecules containing the difluoroacetate group is a cornerstone of advancing their application. Researchers are actively pursuing more efficient, selective, and environmentally benign methods for creating difluoroacetate derivatives.
Recent progress includes the development of transition-metal-free oxidation decarboxylation strategies to synthesize thiodifluoroindoleone derivatives. acs.org This approach utilizes a stable and readily available sulfur-containing difluoroacetate, operating under mild conditions. acs.org Another innovative method involves the copper/B2pin2-catalyzed C–H difluoroacetylation of anilines, leading to the formation of 3,3-difluoro-2-oxindoles in a one-pot strategy. rsc.org This has been shown to be a more efficient pathway for synthesizing certain receptor antagonists. rsc.org
Visible light photoredox catalysis has also emerged as a powerful tool, enabling the development of novel synthetic strategies for tri- and difluoromethoxylated compounds under mild conditions. nih.gov Furthermore, novel methods for the synthesis of pseudopeptides bearing a difluoromethyl group have been developed using the Ugi reaction followed by desulfanylation, starting from a difluoro-containing building block. beilstein-journals.org The continual development of such synthetic methodologies is crucial for expanding the library of accessible difluoroacetate derivatives for various applications. beilstein-journals.orgsioc-journal.cnfluorine1.ruuzh.ch
Engineering of Enzymes for Enhanced Defluorination Efficacy
The robust nature of the carbon-fluorine bond presents a significant challenge for the biodegradation of organofluorine compounds like difluoroacetate. Consequently, a major research focus is on the discovery and engineering of enzymes capable of cleaving this bond.
Recent studies have identified dehalogenase enzymes from microorganisms that exhibit defluorination activity towards difluoroacetate. acs.orgnih.gov For instance, haloacid dehalogenases (DeHa2) and fluoroacetate (B1212596) dehalogenases (DeHa4) from Delftia acidovorans D4B have demonstrated the ability to degrade both monofluoroacetate and difluoroacetate. acs.orgnih.gov The final product of the enzymatic defluorination of difluoroacetate has been identified as glyoxylate (B1226380). acs.org
Structural and mechanistic studies of these enzymes, such as those from Rhodopseudomonas palustris, Dechloromonas aromatica, and Nostoc sp., are providing valuable insights into the catalytic mechanism of hydrolytic defluorination. nih.govresearchgate.net This knowledge is fundamental for the rational design and engineering of more robust and efficient dehalogenases. acs.orgnih.govmdpi.com Molecular dynamics simulations are also being employed to understand the differences in active site volumes and their impact on defluorination activity. pnas.org The ultimate goal is to develop enzymes with enhanced catalytic efficiency and broader substrate specificity for use in bioremediation. acs.orgnih.govmdpi.com
Table 1: Enzymes with Reported Difluoroacetate Defluorination Activity
| Enzyme Name | Source Organism | Enzyme Class | Final Product | Reference |
|---|---|---|---|---|
| DeHa2 | Delftia acidovorans D4B | Haloacid Dehalogenase | Glyoxylate | acs.orgnih.gov |
| DeHa4 | Delftia acidovorans D4B | Fluoroacetate Dehalogenase | Glyoxylate | acs.orgnih.gov |
| RPA1163 | Rhodopseudomonas palustris | Fluoroacetate Dehalogenase | Glyoxylic Acid | nih.govresearchgate.net |
| DAR3835 | Dechloromonas aromatica | Fluoroacetate Dehalogenase | Glyoxylic Acid | nih.gov |
| NOS0089 | Nostoc sp. | Fluoroacetate Dehalogenase | Glyoxylic Acid | nih.gov |
Advanced Environmental Remediation Technologies for Difluoroacetate Contamination
The persistence of organofluorine compounds in the environment necessitates the development of effective remediation technologies. wikipedia.org Research in this area is multifaceted, exploring both biological and chemical degradation methods.
Bioremediation, leveraging the power of microorganisms and their enzymes, is a promising and environmentally friendly approach. researchgate.netmdpi.com The identification of bacterial strains like Delftia acidovorans D4B, which can degrade difluoroacetate, opens the door for their use in cleaning up contaminated sites. acs.orgnih.govmdpi.com
In addition to bioremediation, advanced oxidation processes (AOPs) are being investigated for the removal of recalcitrant organic pollutants. mdpi.comnih.govopenbiotechnologyjournal.comresearchgate.net AOPs generate highly reactive species, such as hydroxyl radicals, that can effectively oxidize and break down compounds like difluoroacetate. mdpi.comnih.govopenbiotechnologyjournal.com Technologies such as ozonation, UV/H2O2 treatment, and electrochemical oxidation are being explored for their efficacy in degrading fluorinated organic compounds. mdpi.comrsc.orgkirj.ee The development of efficient and scalable remediation technologies is critical for addressing the environmental challenges posed by difluoroacetate and other fluorinated pollutants. wikipedia.orgnih.gov
Integration of Computational and Experimental Approaches in Fluorine Chemistry
The synergy between computational modeling and experimental work is proving to be a powerful driver of innovation in fluorine chemistry. nih.govrsc.org Computational methods, such as Density Functional Theory (DFT), are used to predict the structure, reactivity, and spectroscopic properties of fluorinated molecules, guiding experimental efforts. mdpi.com
This integrated approach is particularly valuable for understanding noncovalent interactions involving fluorine, which play a crucial role in the biological activity of fluorinated compounds. nih.gov For example, computational studies can elucidate the role of fluorine in modulating the properties of synthetic anion transporters. rsc.org Furthermore, computational fluorine scanning using free-energy perturbation is a method being developed to predict the binding affinities of fluorinated analogues of drug candidates, thereby accelerating the drug discovery process. scispace.com The combination of computational insights with experimental validation through techniques like NMR screening and X-ray crystallography provides a comprehensive understanding of fluorine's impact on molecular properties and interactions. nih.gov
Exploration of New Research Applications for Difluoroacetate Moieties
The unique properties conferred by the difluoroacetate group make it an attractive moiety for incorporation into a wide range of molecules with novel applications. solubilityofthings.comchemimpex.comchemimpex.com In medicinal chemistry, the introduction of a difluoroacetate group can enhance the metabolic stability, bioavailability, and potency of drug candidates. solubilityofthings.comchemimpex.comsmolecule.comvulcanchem.com Difluoroacetate derivatives are being investigated for their potential as antiviral and anticancer agents, as well as for the development of new drugs targeting various enzymes and receptors. chemimpex.comsmolecule.com
Beyond pharmaceuticals, difluoroacetate moieties are finding applications in materials science for the creation of high-performance fluorinated polymers with enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.com In organic synthesis, difluoroacetate derivatives serve as versatile building blocks for the construction of complex fluorinated molecules. solubilityofthings.comchemimpex.comevitachem.comlookchem.com The exploration of new applications for difluoroacetate-containing compounds is an active area of research, with the potential to lead to the development of new materials and technologies with significant societal impact. smolecule.comresearchgate.netnih.gov
Q & A
Q. What are the validated methods for synthesizing sodium difluoroacetate, and how can purity be ensured during isolation?
this compound can be synthesized via esterification followed by hydrolysis. For example, difluoroacetate esters (e.g., ethyl difluoroacetate) are hydrolyzed under basic conditions (e.g., NaOH) to yield the sodium salt. Purification involves techniques like preparative gas-liquid partition chromatography (glpc) using a 5% XF-1150 column at 120°C to isolate isomers . Confirm purity via spectral analysis (e.g., NMR, IR) and retention time comparisons with authentic standards .
Q. What analytical techniques are recommended for detecting this compound in environmental or biological matrices?
Ion chromatography (IC) paired with suppressed conductivity detection is effective for separating mono-, di-, and trifluoroacetates in environmental samples. Use a Dionex IonPac AS11-HC column with a KOH eluent gradient (1–40 mM) for optimal resolution . For biological tissues, combine defluorination assays (measuring organic fluoride) with GC/MS confirmation to mitigate false positives from background fluorinated compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage: Keep in airtight containers in cool, dry, well-ventilated areas away from moisture, strong acids/bases, and oxidizing agents (e.g., perchlorates) .
- PPE: Use respiratory protection (e.g., NIOSH-certified masks for aerosols) and wear nitrile gloves, goggles, and lab coats. Decontaminate exposed skin with soap/water for ≥15 minutes .
- Waste disposal: Segregate waste and engage certified hazardous waste handlers to comply with federal/state regulations .
Advanced Research Questions
Q. How can enzymatic defluorination mechanisms inform bioremediation strategies for this compound contamination?
Microbial dehalogenases (e.g., DeHa2 and DeHa4 from Delftia acidovorans) catalyze sequential defluorination of difluoroacetate. Computational docking studies suggest a conserved catalytic mechanism shared with fluoroacetate-degrading enzymes, involving nucleophilic attack on the α-carbon. Optimize activity by maintaining pH 5–6 and leveraging enzyme engineering to enhance stability in contaminated environments .
Q. How should researchers address contradictions in fluorinated metabolite data when studying this compound’s metabolic pathways?
Discrepancies in fluorocitrate vs. fluoroacetate levels in tissues may arise from interspecies metabolic variations or secondary poisoning. Use tandem LC-MS/MS to differentiate metabolites and validate findings with isotopic labeling (e.g., -NMR). Cross-reference tissue data from primary (directly exposed) and secondary (predator) organisms to clarify bioaccumulation dynamics .
Q. What experimental designs are optimal for assessing this compound’s ecological persistence and non-target toxicity?
- Persistence: Conduct soil/water half-life studies under varying pH and microbial conditions. Monitor degradation products (e.g., fluoride ions) via ion-selective electrodes .
- Toxicity: Use standardized acute toxicity assays (e.g., OECD 203 for fish, OECD 211 for Daphnia). For non-target species, integrate probabilistic models with field data to estimate exposure thresholds .
Q. How can researchers mitigate interference from co-occurring PFAS when quantifying this compound in complex samples?
Employ orthogonal analytical methods:
- LC-MS/MS: Use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 118.9 → 79.0) to distinguish it from structurally similar PFAS like 6:2 Cl-PFESA .
- Sample pretreatment: Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis WAX) improves selectivity by removing hydrophobic interferents .
Q. What strategies enhance the scalability of this compound biodegradation in engineered systems?
- Bioaugmentation: Introduce Delftia acidovorans D4B strains expressing DeHa2/DeHa4 into bioreactors. Monitor defluorination efficiency via fluoride ion probes .
- Process optimization: Maintain mesophilic conditions (25–30°C) and supplement with carbon sources (e.g., glycerol) to sustain microbial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
